molecular formula C12H14N4O B5547832 2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Numéro de catalogue B5547832
Poids moléculaire: 230.27 g/mol
Clé InChI: DWBNUXWXZBSVMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related triazoloquinazolinones involves various strategies, including the cyclization of aminoquinazolinones with different one-carbon donors. For instance, Alagarsamy and Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones by cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with various one-carbon donors, demonstrating the versatility of aminoquinazolinones as precursors in the synthesis of triazoloquinazolinones (Alagarsamy & Pathak, 2007).

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is characterized by a triazole ring fused to a quinazolinone backbone. This unique arrangement contributes to the compound's chemical reactivity and potential biological activities. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are commonly employed to elucidate the molecular structures of these compounds, as demonstrated in various studies.

Chemical Reactions and Properties

Triazoloquinazolinones undergo a range of chemical reactions, including cyclocondensation, alkylation, and acylation. For example, Mousavi et al. (2015) described an efficient synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives through a three-component reaction, highlighting the compound's reactivity and potential for generating diverse derivatives (Mousavi et al., 2015).

Applications De Recherche Scientifique

Synthesis and Binding Activity

The synthesis of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones demonstrated compounds with high affinity for the benzodiazepine receptor, indicating potential therapeutic applications. Specifically, a compound in this series showed a binding affinity comparable to known benzodiazepine antagonists, suggesting its utility in pharmacological research related to the central nervous system (Francis et al., 1991)(Francis et al., 1991).

Antihypertensive Activity

A novel series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant in vivo antihypertensive activity. This finding is particularly interesting for the development of new treatments for hypertension, showcasing the compound's potential as a lead for further drug development (Alagarsamy & Pathak, 2007)(Alagarsamy & Pathak, 2007).

Antioxidant Activity

A series of 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones were synthesized and evaluated for their antioxidant activity. This study highlights the potential of these compounds as antioxidants, which could have implications for the development of therapies for diseases associated with oxidative stress (Sompalle & Roopan, 2016)(Sompalle & Roopan, 2016).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of 2-hetaryl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones revealed compounds with notable antimicrobial and antifungal activities. These findings suggest the potential of these compounds in the development of new antimicrobial and antifungal therapies, contributing to the fight against resistant strains of bacteria and fungi (Bilyi et al., 2013)(Bilyi et al., 2013).

Anticancer Activity

The development and evaluation of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines provided insights into their potential as anticancer agents. This research underscores the compounds' efficacy in inhibiting the growth of various cancer cell lines, highlighting their significance in the development of new anticancer drugs (Kovalenko et al., 2012)(Kovalenko et al., 2012).

Propriétés

IUPAC Name

2,6,6-trimethyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-13-11-14-9-4-12(2,3)5-10(17)8(9)6-16(11)15-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNUXWXZBSVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.